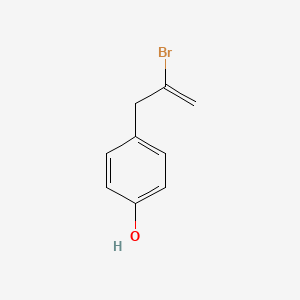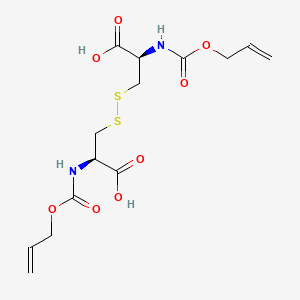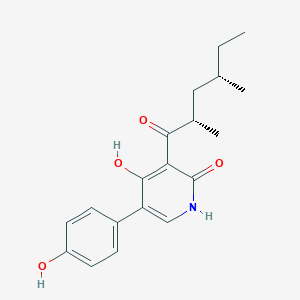
Aspyridone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspyridone A is a secondary metabolite produced by the fungus Aspergillus nidulans. It belongs to the class of pyridone alkaloids and is characterized by its unique structure, which includes a branched dimethylhexanoyl group, a hydroxy group, and a p-hydroxyphenyl group . This compound has garnered significant interest due to its potential biological activities and its role in the biosynthetic pathways of fungi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of Aspyridone A involves the expression of genes from the aspyridone biosynthetic cluster in Aspergillus nidulans. The core polyketide synthase – nonribosomal peptide synthetase (PKS-NRPS) genes, apdA and apdC, play a crucial role in the production of this compound . The heterologous expression of these genes in the host Aspergillus oryzae has led to the production of this compound along with other related compounds .
Industrial Production Methods: Currently, the production of this compound on an industrial scale is not well-documented. advancements in fungal biotechnology and genetic engineering may pave the way for large-scale production in the future. The use of heterologous expression systems and optimization of fermentation conditions could be potential methods for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Aspyridone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly involved in the oxidation of this compound.
Reduction: Enoyl reductases play a role in the reduction reactions involving this compound.
Substitution: The presence of hydroxy and phenyl groups in this compound makes it susceptible to substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. The exact nature of these products depends on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Aspyridone A involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various derivatives . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Aspyridone A is part of a broader class of pyridone alkaloids, which includes compounds such as Trichodin A and Asperpyridone A . These compounds share similar structural features but differ in their biological activities and biosynthetic pathways. For instance:
Trichodin A: Exhibits notable antibiotic activities against Staphylococcus epidermidis.
Asperpyridone A: Demonstrates potential hypoglycemic activity by promoting glucose consumption in HepG2 cells.
The uniqueness of this compound lies in its specific biosynthetic pathway and the distinct set of enzymes involved in its production. This makes it a valuable compound for studying fungal secondary metabolism and exploring new therapeutic applications.
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1 |
InChI-Schlüssel |
LIBKJCZUBOETPB-RYUDHWBXSA-N |
Isomerische SMILES |
CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Kanonische SMILES |
CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


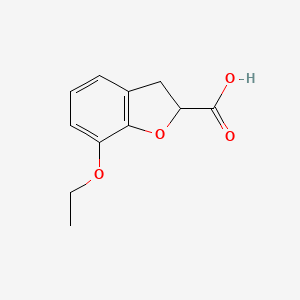


![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

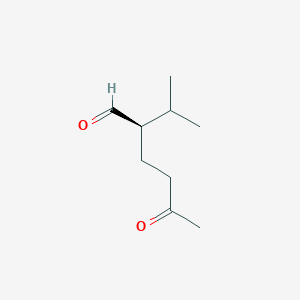
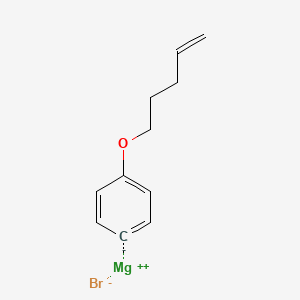

![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)


![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
